4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Lipophilicity Physicochemical profiling Lead optimization

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 630125-91-6) is a substituted aniline building block bearing a 4-(4-ethylpiperazin-1-yl)methyl group and a 3-trifluoromethyl substituent on the phenyl ring (C₁₄H₂₀F₃N₃, MW 287.32 g/mol). It is structurally defined by the combination of an ethyl-substituted piperazine moiety connected via a methylene linker at the para position relative to the aniline NH₂, with a CF₃ group at the meta position.

Molecular Formula C14H20F3N3
Molecular Weight 287.32 g/mol
CAS No. 630125-91-6
Cat. No. B1428690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
CAS630125-91-6
Molecular FormulaC14H20F3N3
Molecular Weight287.32 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C14H20F3N3/c1-2-19-5-7-20(8-6-19)10-11-3-4-12(18)9-13(11)14(15,16)17/h3-4,9H,2,5-8,10,18H2,1H3
InChIKeyZYWCDXFRHUHFNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 630125-91-6): A Differentiated N-Ethylpiperazinyl-Toluidine Building Block for Kinase-Targeted Synthesis


4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 630125-91-6) is a substituted aniline building block bearing a 4-(4-ethylpiperazin-1-yl)methyl group and a 3-trifluoromethyl substituent on the phenyl ring (C₁₄H₂₀F₃N₃, MW 287.32 g/mol) [1]. It is structurally defined by the combination of an ethyl-substituted piperazine moiety connected via a methylene linker at the para position relative to the aniline NH₂, with a CF₃ group at the meta position [2]. This compound is primarily utilized as a key synthetic intermediate in the preparation of N,N′-diarylurea and benzamide-type kinase inhibitors, including the clinical-stage RET/FLT3 inhibitor NVP-AST487 and the Eph receptor inhibitor ALW-II-41-27 .

Why the N-Ethyl Substituent on 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline Cannot Be Casually Replaced by Methyl or Other N-Alkyl Analogs


The N-ethyl group on the piperazine ring of 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is not a trivial structural feature—it directly modulates lipophilicity, steric bulk, and downstream pharmacological performance of derived inhibitors. Substituting the N-ethyl with N-methyl (CAS 694499-26-8, Ponatinib Impurity 1) reduces the computed LogP from approximately 2.88 to 2.49 [1], altering the physicochemical profile that influences membrane permeability and target-binding kinetics of the final compounds. Published structure–activity relationship (SAR) studies on Aurora kinase inhibitors demonstrated that the combination of 3-trifluoromethyl and 4-(4-ethyl-piperazin-1-yl)-methyl substituents on the aniline ring yielded the optimal in vitro selectivity profile (Aurora A vs. B IC₅₀ ratio of 12), outperforming related N-alkyl variants in the same series [2]. Furthermore, the ethyl analog is specifically validated as the requisite intermediate for synthesizing NVP-AST487—a reference RET/FLT3 inhibitor tool compound—whereas the N-methyl analog is primarily documented as a Ponatinib process impurity rather than a productive synthetic building block for this chemotype . Generic substitution without considering these differentiated physicochemical and application-specific factors risks compromising both synthetic fidelity and biological readout.

Quantitative Differential Evidence for 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline Versus Its Closest Analogs


N-Ethyl vs. N-Methyl: A Quantifiable LogP Differentiation of ΔLogP ≈ 0.39

The N-ethyl analog (CAS 630125-91-6) exhibits a computed LogP of 2.8821, compared to 2.492 for the N-methyl analog (CAS 694499-26-8), representing a ΔLogP of +0.39 [1]. This increase in lipophilicity, attributable solely to the additional methylene unit, is predicted to enhance passive membrane permeability and potentially alter the tissue distribution profile of derived inhibitors. The polar surface area (PSA) remains constant at 32.5 Ų for both compounds, indicating that the LogP shift occurs without compromising hydrogen-bonding capacity [1].

Lipophilicity Physicochemical profiling Lead optimization

Validated Intermediate for NVP-AST487: A Reference RET/FLT3 Inhibitor Tool Compound with Documented Kinase IC₅₀ Values

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is the specific aniline building block used in the convergent synthesis of NVP-AST487 (CAS 630124-46-8), via coupling with 4-(6-(methylamino)pyrimidin-4-yloxy)aniline . NVP-AST487 is a well-characterized type II kinase inhibitor with reported IC₅₀ values of 880 nM against RET and 520 nM against FLT3 in biochemical assays [1]. In cellular models, NVP-AST487 potently inhibited proliferation of FLT3-ITD-Ba/F3 cells with IC₅₀ < 5 nM [1]. The N-methyl analog (CAS 694499-26-8), by contrast, is catalogued as Ponatinib Impurity 1 and has not been validated as a building block for this chemotype [2].

RET kinase FLT3 kinase Tool compound synthesis

Aurora Kinase Selectivity: The Ethyl Substituent Confers Superior Aurora A/B Selectivity Ratio in a Defined Inhibitor Scaffold

In a systematic SAR study of benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one-based Aurora kinase inhibitors, the compound incorporating 3-trifluoromethyl-4-(4-ethyl-piperazin-1-yl)-methyl aniline (Compound 23) achieved the best in vitro Aurora A vs. B selectivity, with an IC₅₀ ratio of 12 [1]. This selectivity was superior to analogs with different N-alkyl substituents (methyl, isopropyl, cyclopentyl) at the same position, which showed gradual decreases in both enzyme activity and selectivity [1]. In a broader kinome profiling panel of 442 kinases (KINOMEscan), Compound 23 exhibited a selectivity score S₁₀ of 0.1, indicating that only ~10% of tested kinases were inhibited >90% at 1 µM [1].

Aurora kinase Kinase selectivity Structure–activity relationship

Commercially Available Purity Tiers (97–98%) with Batch-Specific QC Documentation Across Multiple Vendors

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is available at defined purity specifications of 97% (AKSci, Bidepharm, Aladdin) and 98% (LeYan, Achemblock) from multiple independent suppliers [1]. Bidepharm provides batch-specific QC data including NMR, HPLC, and GC . The N-methyl analog is primarily marketed as a pharmaceutical impurity reference standard (Ponatinib Impurity 1), typically at 99% HPLC purity but with a different intended use profile and limited availability as a bulk synthetic building block [2]. The broader supplier base for the ethyl analog reduces single-source dependency and facilitates competitive procurement.

Chemical procurement Quality control Building block sourcing

Molecular Weight Differential (+14 Da) Facilitates Analytical Discrimination from the N-Methyl Analog in Reaction Monitoring and Impurity Profiling

The molecular weight of the N-ethyl analog (287.32 g/mol; exact mass 287.161 Da) differs from the N-methyl analog (273.30 g/mol; exact mass 273.145 Da) by exactly 14.016 Da—the mass of one methylene (CH₂) unit [1]. This mass difference enables unambiguous discrimination by LC-MS in reaction mixtures where both analogs might be present, such as during impurity profiling of Ponatinib-related substances or when screening N-alkyl SAR libraries [2]. The distinct retention time shift predicted by the higher LogP of the ethyl analog further aids chromatographic separation.

Analytical chemistry LC-MS Reaction monitoring

Procurement-Relevant Application Scenarios for 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline


Synthesis of NVP-AST487 as a Reference RET/FLT3 Kinase Inhibitor Tool Compound

This aniline building block is the direct coupling partner for 4-(6-(methylamino)pyrimidin-4-yloxy)aniline in the convergent synthesis of NVP-AST487, a well-characterized type II kinase inhibitor with validated RET IC₅₀ = 880 nM and FLT3 IC₅₀ = 520 nM . Researchers studying RET-driven medullary thyroid cancer or FLT3-ITD-positive acute myeloid leukemia can reliably access this tool compound through a two-step coupling sequence starting from CAS 630125-91-6, with the final urea formation achieved using a standard coupling agent (e.g., triphosgene or CDI) .

Structure–Activity Relationship (SAR) Exploration of N-Alkylpiperazine Substituent Effects in Kinase Inhibitor Scaffolds

The ethyl-substituted building block serves as the optimal N-alkyl variant for benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one-based Aurora kinase inhibitors, where it conferred the highest Aurora A/B selectivity ratio (IC₅₀ ratio = 12) and a favorable kinome-wide selectivity profile (KINOMEscan S₁₀ = 0.1 across 442 kinases) compared to methyl, isopropyl, and cyclopentyl analogs [1]. Medicinal chemistry teams conducting kinase inhibitor lead optimization can procure this specific building block to reproduce published SAR and benchmark new analogs against the established selectivity profile.

LC-MS Method Development and Impurity Profiling for Ponatinib-Related Substances

With a molecular weight 14 Da higher and LogP ~0.39 units greater than the N-methyl Ponatinib Impurity 1 (CAS 694499-26-8), the N-ethyl building block can serve as a structurally distinct internal standard or system suitability marker in LC-MS methods designed to resolve and quantify N-alkylpiperazine impurities in drug substance batches [2]. Analytical laboratories supporting pharmaceutical quality control can leverage the well-resolved MS and chromatographic signals to validate method specificity.

Synthesis of ALW-II-41-27 and Related Eph Receptor Tyrosine Kinase Inhibitors

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a key reactant in the preparation of ALW-II-41-27 (CAS 1186206-79-0), a multi-kinase inhibitor that targets EphB2, EphA3, Kit, FMS, VEGFR2/KDR, FLT1, FGR, Src, Lyn, BMX, and Bcr-Abl, with an IC₅₀ of 11 nM against EphA2 [3]. This application is relevant for groups investigating Eph receptor signaling in cancer biology or those requiring a structurally defined chemical probe for Eph kinase family studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.